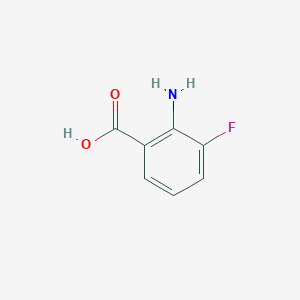

2-Amino-3-fluorobenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHAYJJXXGBYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342984 | |

| Record name | 2-Amino-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-22-9 | |

| Record name | 2-Amino-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-fluorobenzoic acid CAS number 825-22-9

An In-Depth Technical Guide to 2-Amino-3-fluorobenzoic Acid (CAS 825-22-9)

Introduction

This compound, also known as 3-Fluoroanthranilic acid, is a halogenated aromatic carboxylic acid identified by the CAS number 825-22-9.[1][2] This compound serves as a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of complex organic molecules.[3] Its architecture, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, provides multiple reactive sites, making it a valuable building block in medicinal chemistry, materials science, and the fine chemical industry.[4][5] The presence of the fluorine atom is particularly significant, as its incorporation into bioactive molecules can profoundly influence properties such as metabolic stability, binding affinity, and bioavailability.[6][7] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, designed for professionals in research and development.

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to light yellow or off-white crystalline powder.[2][8][9] It is stable under standard room temperature conditions, especially when protected from moisture and light.[2][9] While sparingly soluble in water, it exhibits better solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF), as well as in aqueous alkaline solutions.[2][5][10]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 825-22-9 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1][11] |

| Molecular Weight | 155.13 g/mol | [11][12] |

| Appearance | White to light yellow crystal powder | [2][8][9] |

| Melting Point | 182-184°C[13]; 188°C[12] | [12][13] |

| pKa | 4.60 ± 0.10 (Predicted) | [9] |

| Storage | Room temperature, sealed in dry, dark place | [9][10] |

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The key spectral features are consistent with its substituted aromatic structure.

-

Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the key functional groups. Characteristic absorption bands include a broad peak around 3500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, signals for the N-H stretching of the primary amine, and a strong carbonyl (C=O) peak near 1660 cm⁻¹. Aromatic C=C stretching and a C-F stretching vibration (around 1200-1260 cm⁻¹) are also prominent.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum typically shows complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns are influenced by both the adjacent protons and the fluorine atom. A broad singlet for the two amine (NH₂) protons is also observed.[8][10]

-

¹³C NMR : The carbon spectrum will display seven distinct signals. The signal for the carboxylic carbon (C=O) appears downfield. The six aromatic carbons show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatic compounds.[13]

-

Synthesis Methodologies

Several synthetic routes to this compound have been established. A highly efficient and well-documented method involves the oxidative cleavage of 7-fluoroisatin, which itself is synthesized from 2-fluoroaniline. This multi-step process is advantageous due to its use of water as a solvent and its improved yields over previously reported methods.[13] Another classical approach involves the nitration of 2-fluorobenzoic acid, followed by the selective reduction of the nitro group.[3]

Workflow: Synthesis via 7-Fluoroisatin Intermediate

This pathway begins with the synthesis of an anilide from 2-fluoroaniline, followed by cyclization to form 7-fluoroisatin, and finally, oxidation to yield the target acid. The causality behind this route lies in the strategic construction of a heterocyclic intermediate (isatin) that can be readily opened under oxidative conditions to reveal the desired amino and carboxylic acid functionalities in the correct positions.

Caption: Synthesis workflow from 2-fluoroaniline to the target compound.

Experimental Protocol: Synthesis from 7-Fluoroisatin

This protocol is adapted from a procedure published in Organic Syntheses, which provides a self-validating and reproducible method.[13]

Objective: To synthesize this compound via oxidative cleavage of 7-fluoroisatin.

Materials:

-

7-Fluoroisatin (15.0 g, 0.09 mol)

-

1 M Sodium Hydroxide (NaOH) solution (200 mL)

-

30% Hydrogen Peroxide (H₂O₂) solution (22 mL, 0.20 mol)

-

3 M Hydrochloric Acid (HCl)

-

Activated Charcoal

-

Deionized Water

-

Standard laboratory glassware (500-mL three-necked flask, addition funnel, etc.)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Reaction Setup: Charge a 500-mL three-necked, round-bottomed flask with 7-fluoroisatin (15.0 g) and 1 M aqueous NaOH solution (200 mL).

-

Oxidation: Begin stirring the mixture. Add 30% hydrogen peroxide solution (22 mL) dropwise over a period of 45 minutes using an addition funnel. The reaction is exothermic, and the temperature will naturally rise to 30-40°C.

-

Reaction Monitoring: Continue stirring for 1.5 hours after the addition is complete. The reaction progress can be monitored by taking an acidified sample, extracting with ethyl acetate, and analyzing by TLC.[13]

-

Workup - Neutralization & Filtration: Once the reaction is complete, add 3 M HCl to the pale orange, clear reaction mixture to adjust the pH to approximately 7.5. Add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the mixture to remove the charcoal.

-

Workup - Precipitation: Transfer the clear filtrate to a beaker and continue to acidify slowly with 3 M HCl. The solution will become cloudy around pH 4-5. Continue acidification until the pH reaches 1. During this process, gas bubbles (CO₂) will be observed.

-

Isolation: A beige precipitate of 3-fluoroanthranilic acid will form. Stir the slurry for one hour to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum over P₄O₁₀ to yield pure this compound (yields typically range from 84-96%).[13]

Chemical Reactivity and Applications

The trifunctional nature of this compound dictates its reactivity. The carboxylic acid group can undergo esterification or be converted to an amide, the amino group can participate in nucleophilic substitution and diazotization reactions, and the aromatic ring is subject to further electrophilic substitution.[3][5]

This compound is a crucial intermediate in synthesizing high-value chemicals, particularly in the pharmaceutical sector.[3][4]

-

Pharmaceutical Synthesis : It is a key precursor for indole derivatives, which are core structures in many therapeutic agents.[3][13] It is used in the synthesis of anti-inflammatory drugs (like Etodolac) and potent receptor antagonists.[13] The fluorine atom is often incorporated to enhance the pharmacological profile of the final drug product.[7]

-

Advanced Materials : Its structure is suitable for developing specialized polymers and other functional materials where specific electronic and physical properties are required.[4]

-

Other Industries : It also finds applications in the synthesis of agrochemicals, dyes, and even cosmetic ingredients, highlighting its versatility.[4][9]

Caption: Key application pathways for this compound.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][11] Proper safety protocols must be strictly followed during handling and storage.

| Safety Aspect | Recommendation | Source(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][11] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][11] |

| First-Aid | Inhalation: Remove person to fresh air. Seek immediate medical attention.Skin Contact: Wash with plenty of soap and water. Seek medical attention.Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth and get immediate medical attention. | [1][14] |

| Handling & Storage | Handle in a well-ventilated area.[15][16] Keep container tightly closed in a dry, cool place away from strong oxidizing agents.[1][15] | [1][15][16] |

| Personal Protective Equipment (PPE) | Safety glasses or chemical goggles, protective gloves, suitable protective clothing, and respiratory protection in case of inadequate ventilation.[1][9] | [1][9] |

Conclusion

This compound (CAS 825-22-9) is a compound of significant scientific and commercial interest. Its unique combination of functional groups, enhanced by the presence of a fluorine atom, makes it an indispensable building block for creating complex, high-value molecules. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is crucial for leveraging its full potential in drug discovery, materials science, and beyond. Adherence to strict safety and handling procedures is paramount to ensure its responsible use in research and manufacturing environments.

References

- Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure.

- Benchchem. (n.d.). Synthesis routes of this compound.

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- Unknown Source. (2025). Exploring the Properties and Applications of this compound (CAS 825-22-9).

- Benchchem. (n.d.). This compound | 825-22-9.

- Guidechem. (n.d.). This compound 825-22-9 wiki.

- PubChem. (n.d.). This compound | C7H6FNO2 | CID 586408.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ChemicalBook. (2025). This compound | 825-22-9.

- CymitQuimica. (n.d.). CAS 825-22-9: this compound.

- Unknown Source. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound CAS#: 825-22-9.

- Xinchem. (n.d.). China this compound(CAS# 825-22-9) Manufacturer and Supplier.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.

- Unknown Source. (n.d.). Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 825-22-9: this compound | CymitQuimica [cymitquimica.com]

- 6. innospk.com [innospk.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 825-22-9 [chemicalbook.com]

- 9. China this compoundï¼CAS# 825-22-9) Manufacturer and Supplier | Xinchem [xinchem.com]

- 10. This compound CAS#: 825-22-9 [m.chemicalbook.com]

- 11. This compound | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Physicochemical Characterization of 2-Amino-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluorobenzoic acid is a fluorinated anthranilic acid derivative that serves as a critical building block in medicinal chemistry and materials science.[1] Its structural attributes, conferred by the fluorine and amino substituents, make it a valuable synthon for the development of novel pharmaceutical agents and functional materials.[1] Accurate determination of its fundamental physicochemical properties, particularly molecular weight, is a non-negotiable prerequisite for its use in any research or development setting. This guide provides an in-depth analysis of the molecular weight of this compound, details a definitive experimental protocol for its verification using High-Resolution Mass Spectrometry (HRMS), and discusses the profound implications of these properties in the broader context of drug discovery.

Introduction: The Significance of Fluorinated Building Blocks

In modern drug discovery, the incorporation of fluorine into small molecules is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity. Physicochemical properties are paramount as they influence a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[2][3][4] this compound (A3FBA) emerges as a compound of interest, providing a scaffold that is frequently utilized in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][5] Therefore, the precise and unequivocal characterization of its foundational properties, starting with molecular weight, is the cornerstone of its application. This ensures compound identity, purity, and provides the basis for all subsequent stoichiometric calculations and structural analyses.

Core Physicochemical Properties of this compound

The identity and behavior of a chemical compound are defined by its structure and resulting physical properties. For A3FBA, these parameters are critical for its application in synthesis and drug design.

Chemical Structure:

Theoretical Molecular Weight Calculation: The molecular weight is the sum of the atomic masses of each constituent atom in a molecule.[6] The molecular formula for this compound is C₇H₆FNO₂.[7]

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Average Molecular Weight: 84.077 + 6.048 + 18.998 + 14.007 + 31.998 = 155.128 g/mol

While the average molecular weight is useful for bulk calculations, high-precision applications in drug discovery necessitate the use of the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element.

Monoisotopic Mass: 155.03825660 Da.[7]

This value is the target for experimental verification by high-resolution mass spectrometry.

Summary of Physicochemical Data: The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| CAS Number | 825-22-9 | [7][8] |

| Molecular Formula | C₇H₆FNO₂ | [7][8] |

| Average Molecular Weight | 155.13 g/mol | [7][8] |

| Monoisotopic Mass | 155.03825660 Da | [7] |

| Appearance | White to light yellow crystal powder | [8] |

| Melting Point | 171-172 °C | [8] |

| IUPAC Name | This compound | [7] |

Experimental Protocol: Molecular Weight Verification by HRMS

To move from theoretical calculation to empirical proof, High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact molecular mass of small molecules.[9] Its high accuracy allows for the confirmation of elemental composition, providing the highest level of confidence in compound identity.[10]

Principle: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high resolution and mass accuracy, often to within sub-parts-per-million (ppm) levels.[11] This precision is essential to distinguish the target compound from any potential impurities with similar nominal masses.[12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of Acetonitrile:Water with 0.1% formic acid.

-

Causality: The use of 0.1% formic acid is critical. It facilitates the protonation of the analyte ([M+H]⁺) in the electrospray ionization (ESI) source, which is a common and efficient ionization method for polar molecules like A3FBA.

-

-

Instrumentation and Setup (Example: LC-Orbitrap MS):

-

Instrument: A Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Fisher Scientific Orbitrap Exploris™ or equivalent).[11]

-

Ionization Mode: Heated Electrospray Ionization (HESI) in Positive Ion Mode.

-

Mass Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) at m/z 200.[12]

-

Causality: High resolution is non-negotiable. It provides the selectivity needed to resolve the analyte's isotopic pattern and separate it from background ions or contaminants, ensuring confident identification.[12]

-

Mass Range: Scan from m/z 50 to 500. This range comfortably covers the expected m/z of the protonated molecule.

-

-

Data Acquisition:

-

Inject the prepared sample directly via a syringe pump (direct infusion) or through an LC column.

-

Self-Validation: The system must be calibrated using a known standard immediately prior to the run. For ultimate accuracy, an internal calibrant (lock mass) is used during the acquisition to correct for any minor drift in the mass analyzer, ensuring sub-ppm mass accuracy.[11]

-

Acquire data for 1-2 minutes to obtain a stable ion signal and generate an averaged spectrum.

-

-

Data Analysis:

-

The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Expected m/z: Monoisotopic Mass (155.03826) + Mass of Proton (1.00728) = 156.04554 .

-

Compare the experimentally measured m/z value to the theoretical value. Calculate the mass error in ppm:

-

Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

-

-

A mass error of < 5 ppm is considered excellent confirmation of the elemental composition.

-

Examine the isotopic pattern. The relative abundance of the ¹³C isotope peak ([M+1]) should be consistent with the number of carbon atoms in the molecule.

-

The workflow for this verification process is visualized below.

Implications of Molecular Weight in Drug Development

The precise molecular weight is more than a simple physical constant; it is a critical parameter that has far-reaching consequences in drug discovery and development.[13][14]

-

Identity and Purity Confirmation: As demonstrated, the primary use of exact mass is to confirm that the synthesized or purchased compound is indeed what it is claimed to be. Any deviation signals a potential impurity or a completely different molecule.

-

Foundation for Quantitative Analysis: All quantitative techniques, such as creating standard curves for HPLC or NMR, rely on accurately knowing the molar concentration, which is derived directly from the molecular weight.

-

"Drug-Likeness" and Lipinski's Rules: Molecular weight is a key descriptor in computational and medicinal chemistry for predicting a compound's potential as an orally active drug.[14] It is one of the five criteria in Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when the molecular weight is over 500 Da.[3] A3FBA, with a molecular weight of ~155 g/mol , falls well within the "drug-like" chemical space, making it an attractive starting point for library synthesis.[13]

-

Structure-Activity Relationship (SAR): In lead optimization, medicinal chemists systematically modify a molecule's structure to improve its activity and ADME properties. Tracking the corresponding changes in molecular weight is fundamental to building robust SAR models.

Conclusion

The molecular weight of this compound is a fundamental descriptor, theoretically calculated to be 155.13 g/mol with a monoisotopic mass of 155.03825660 Da. Experimental verification using high-resolution mass spectrometry is essential for absolute confirmation of its elemental composition and identity. This parameter is not merely a data point but a critical anchor for ensuring purity, enabling quantitative studies, and guiding the strategic design of new therapeutic agents. For any researcher in the pharmaceutical or chemical sciences, a rigorous understanding and empirical validation of this core property are indispensable first steps toward successful innovation.

References

- Vistoli, G., Pedretti, A., & Testa, B. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Anonymous. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. News-Medical.net.

- Leeder Analytical. (n.d.). High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical.

- Anonymous. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Sciences and Nanotechnology.

- Peake, D. (n.d.). High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific.

- Anonymous. (2025, December 29). Exploring the Properties and Applications of this compound (CAS 825-22-9). ChemBeq.

- Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.

- Fiveable Content Team. (n.d.). Physicochemical properties. Fiveable.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). This compound CAS#: 825-22-9. ChemicalBook.

- ChemicalBook. (2025, August 13). This compound | 825-22-9. ChemicalBook.

- Thermo Fisher Scientific. (n.d.). High Mass Resolution is Essential for Confident Compound Detection. Thermo Fisher Scientific.

- Impact Analytical. (n.d.). Molecular Weight Determination. Impact Analytical.

- Malik, R., & Kamble, G. (2023). Physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. fiveable.me [fiveable.me]

- 4. jbino.com [jbino.com]

- 5. This compound | 825-22-9 [chemicalbook.com]

- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 7. This compound | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 825-22-9 [m.chemicalbook.com]

- 9. measurlabs.com [measurlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. leeder-analytical.com [leeder-analytical.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rajournals.in [rajournals.in]

2-Amino-3-fluorobenzoic acid chemical properties

An In-depth Technical Guide to 2-Amino-3-fluorobenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 825-22-9), a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, validated synthetic protocols, and key applications, grounding all information in authoritative references.

Introduction: The Strategic Importance of a Fluorinated Anthranilic Acid

This compound, also known as 3-fluoroanthranilic acid, is a substituted aromatic carboxylic acid whose value lies in the unique interplay of its three functional groups: an amine, a carboxylic acid, and a fluorine atom. The strategic placement of the fluorine atom ortho to the amino group and meta to the carboxyl group imparts distinct electronic properties that significantly influence molecular interactions, reactivity, and metabolic stability.

These characteristics make it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It serves as a critical precursor for constructing heterocyclic systems like indoles and quinolines, which form the core of numerous pharmacologically active compounds.[3] For instance, it is an essential intermediate in the synthesis of the anti-inflammatory drug Etodolac and various receptor antagonists.[3] The growing prevalence of fluorinated compounds in drug discovery underscores the importance of versatile building blocks like this compound.[4]

Molecular Structure and Physicochemical Properties

The identity and purity of a chemical reagent are foundational to any successful synthesis. The core attributes of this compound are summarized below.

Chemical Structure

The structure consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 3, and a carboxylic acid at position 1.

Caption: Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 825-22-9 | [5][6][7] |

| Molecular Formula | C₇H₆FNO₂ | [5][6][7] |

| Molecular Weight | 155.13 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 171-172 °C (some sources report up to 188 °C) | [5][8] |

| Boiling Point | 294.4 ± 25.0 °C (Predicted) | [5] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.60 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| InChI Key | KUHAYJJXXGBYBW-UHFFFAOYSA-N | [7][8] |

Synthesis Protocols and Mechanistic Insights

Several synthetic routes to this compound have been established. The choice of method often depends on the starting material availability, scale, and desired purity.

Primary Synthesis Route via 7-Fluoroisatin

A well-documented and high-yield method involves the oxidative cleavage of a 7-fluoroisatin intermediate.[3][9] This pathway is advantageous as it avoids direct nitration of fluorinated rings, which can sometimes lead to isomeric impurities.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 825-22-9 [m.chemicalbook.com]

- 6. This compound | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-アミノ-3-フルオロ安息香酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. 825-22-9 | this compound [fluoromart.com]

An In-depth Technical Guide to the Structure and Application of 2-Amino-3-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-3-fluorobenzoic acid, also known as 3-fluoroanthranilic acid, is a substituted aromatic carboxylic acid that has emerged as a strategically important molecular building block. Its structure, which combines the functionalities of an aniline, a benzoic acid, and an organofluorine compound, imparts a unique reactivity profile that is highly valued in medicinal chemistry, drug development, and advanced materials science.[1][2] The precise placement of the fluorine atom adjacent to the amino group significantly influences the molecule's electronic properties, pKa, and conformational preferences, making it a versatile precursor for synthesizing complex molecular architectures.

This guide provides an in-depth analysis of the structure of this compound, its spectroscopic signature, validated synthetic protocols, and key applications. The content herein is curated for researchers, chemists, and drug development professionals, offering not just data, but a field-proven perspective on why this compound is a critical tool in modern chemical synthesis.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure and Key Identifiers

The foundational structure of this compound is a benzene ring substituted with a carboxylic acid group (-COOH), an amino group (-NH2) at the ortho position (C2), and a fluorine atom (-F) at the meta position (C3). This arrangement creates a sterically hindered yet reactive environment. The interplay between the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups governs the molecule's chemical behavior.

Key chemical and structural identifiers for this compound are summarized below for rapid reference and accurate documentation in a research setting.

| Identifier | Value | Source |

| CAS Number | 825-22-9 | [3][4] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Fluoroanthranilic acid | [3] |

| InChI | 1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | [3][4] |

| SMILES | C1=CC(=C(C(=C1)F)N)C(=O)O | [3] |

Physicochemical Properties

The physical properties of a starting material are critical for experimental design, dictating choices in solvents, reaction temperatures, and purification methods. This compound is typically a stable, crystalline solid under standard laboratory conditions.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 171-172 °C (some sources report up to 188 °C) | [1][5][7] |

| Solubility | Soluble in methanol | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [1] |

| Stability | The product is stable at normal handling and storage conditions |

Part 2: Spectroscopic Characterization - The Structural Fingerprint

Spectroscopic analysis is a cornerstone of chemical research, providing an unambiguous confirmation of a molecule's identity and purity. For a compound like this compound, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The fluorine atom provides an additional layer of information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.

-

¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons, whose chemical shifts and splitting patterns are dictated by their position relative to the three different functional groups. A broad signal corresponding to the two amine protons (-NH₂) is also expected, along with a downfield signal for the acidic carboxylic proton (-COOH).

-

¹³C NMR: The carbon spectrum is particularly informative due to the presence of carbon-fluorine coupling constants (J-coupling). The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings, which are invaluable for definitive signal assignment.[9]

Reported NMR Data:

| Nucleus | Chemical Shift (δ) and Coupling (J) in CDCl₃ | Source |

| ¹H NMR | δ 6.00 (2H, broad s, -NH₂), δ 6.60 (1H, dt, J=5.2, 8.0 Hz), δ 7.16 (1H, m, J=1.4, 8.0, 11.2 Hz), δ 7.72 (1H, td, J=1.4, 8.0 Hz) | [1][6] |

| ¹³C NMR | Data from a related precursor shows characteristic C-F coupling: δ 116.33 (d, ²JCF = 19.8 Hz), δ 155.42 (d, ¹JCF = 245.3 Hz) | [9] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands (KBr pellet, cm⁻¹):

| Frequency (cm⁻¹) | Functional Group | Vibration Type | Source |

| ~3390 | O-H (in -COOH) / N-H (in -NH₂) | Stretching | [9] |

| ~1660 | C=O (in -COOH) | Stretching | [9] |

| 1546, 1486, 1460 | C=C | Aromatic Ring Stretching | [9] |

| ~1260 | C-F | Stretching | [9] |

The broadness of the peak around 3390 cm⁻¹ is characteristic of the overlapping stretches of the amine N-H bonds and the carboxylic acid O-H bond, further complicated by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. For this compound, the electron ionization (EI-MS) spectrum is expected to show a strong molecular ion (M⁺) peak at m/z = 155. Subsequent fragmentation would likely involve the loss of water (H₂O) from the carboxylic acid and amino group, and the loss of a carboxyl radical (-•COOH).

Part 3: Synthesis and Reactivity

A Validated Synthetic Route

A reliable and scalable synthesis is crucial for any building block. The procedure published in Organic Syntheses, a highly trusted source for peer-reviewed experimental methods, provides an excellent protocol starting from 2-fluoroaniline.[9] The causality for this multi-step approach is clear: it systematically builds the required functionality around the fluorinated aromatic ring, ensuring high yields and purity without the need for chromatographic separation.

Experimental Protocol: Synthesis via the Organic Syntheses Method

This protocol is an adaptation of a verified procedure and must be performed with appropriate safety precautions in a fume hood.[9]

Step 1: N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

-

Solution A Preparation: In a 2-L three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, charge hydroxylamine hydrochloride (62.0 g), anhydrous sodium sulfate (256.7 g), 2,2,2-trichloro-1-ethoxyethanol (79.5 g), and water (1125 mL). Heat to ~40°C to aid dissolution.

-

Solution B Preparation: In a separate 500-mL flask, slowly add 2-fluoroaniline (30 g) to a vigorously stirred mixture of water (150 mL) and concentrated hydrochloric acid (75 mL).

-

Reaction: Add Solution B in one portion to Solution A. Heat the combined mixture to reflux with vigorous stirring. A white precipitate will form within minutes.

-

Work-up: Remove the heat source, cool the flask in an ice bath to room temperature, and let it stand for 60 hours to maximize precipitation.

-

Isolation: Collect the precipitate by filtration, wash with ice-cold water, and dry over P₄O₁₀ to yield the product.

Step 2: 7-Fluoroisatin

-

Reaction Setup: Charge a 250-mL three-necked flask with concentrated sulfuric acid (100 mL) and heat to 70°C.

-

Addition: Over 1 hour, add the dried acetamide product from Step 1 (30.0 g).

-

Heating: Increase the temperature of the resulting deep red solution to 90°C for 60 minutes.

-

Quenching: Cool the mixture to room temperature in an ice bath, then rapidly add it to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.

-

Extraction: Separate the organic phase. Extract the aqueous phase twice more with 200 mL portions of ethyl acetate.

-

Isolation: Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to obtain the orange powder product, which is sufficiently pure for the next step.

Step 3: this compound

-

Reaction Setup: In a 500-mL three-necked flask, charge 7-fluoroisatin (15.0 g) and 1 M aqueous sodium hydroxide solution (200 mL).

-

Oxidation: Add 30% hydrogen peroxide solution (22 mL) dropwise over 45 minutes. The reaction is exothermic, and the temperature will rise to 30-40°C. Stir for 1.5 hours.

-

Acidification & Precipitation: To the clear, pale orange solution, add 3 M hydrochloric acid until the pH is ~1. The product will precipitate as a beige solid.

-

Isolation: Stir for one hour, then collect the product by filtration and dry over P₄O₁₀ to yield pure this compound.[9]

Part 4: Applications in Research and Development

The utility of this compound stems directly from its structure. It serves as a scaffold upon which greater molecular complexity can be built.

Pharmaceutical Synthesis

This compound is a crucial intermediate for a range of therapeutic agents. Its most notable application is in the synthesis of indole derivatives, which are core structures in many pharmaceuticals.[3] For example, it is a precursor to the potent anti-inflammatory drug Etodolac.

The strategic inclusion of fluorine is a common tactic in modern drug design. A fluorine atom can block metabolic oxidation sites, increase binding affinity, and improve pharmacokinetic properties like bioavailability. The presence of fluorine in this precursor allows for the seamless integration of this beneficial element into drug candidates.

Advanced Materials and Ligand Synthesis

Beyond pharmaceuticals, this compound is a precursor for fluoroacridines. These acridine structures can be further elaborated into complex tridentate ligands, such as Acriphos, which are used in coordination chemistry and catalysis.[3]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. A thorough understanding of a compound's hazards is the first step in designing a safe experimental protocol.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its unique structural combination of an amine, a carboxylic acid, and a fluorine atom on an aromatic scaffold provides a robust platform for constructing novel molecules with significant potential in medicine and materials science. A comprehensive understanding of its structure, validated by spectroscopic data and supported by reliable synthetic protocols, empowers researchers to harness its full potential, paving the way for the next generation of drugs and advanced materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o386.

- Ningbo Inno Pharmchem Co.,Ltd. (2022). High-Quality this compound: A Key for Organic Synthesis Success.

- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). A Greatly Improved Procedure for the Synthesis of this compound. Organic Syntheses, 79, 196.

- ChemSynthesis. (n.d.). This compound.

Sources

- 1. This compound CAS#: 825-22-9 [m.chemicalbook.com]

- 2. 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 825-22-9 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-Amino-3-fluorobenzoic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-fluorobenzoic Acid

Introduction

This compound (CAS No. 825-22-9), also known as 3-fluoroanthranilic acid, is a fluorinated aromatic compound that serves as a critical building block in various fields of chemical research.[1][2] Its unique structure, featuring a carboxylic acid, an amine, and a fluorine atom on a benzene ring, makes it a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced materials.[1][3] As an important precursor for indole derivatives and fluoroacridines, its applications range from anti-inflammatory agents to specialized ligands.[3]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physical, spectroscopic, and thermal properties of this compound. Adhering to the principles of scientific integrity, this document synthesizes data from authoritative sources and presents detailed experimental protocols to ensure that researchers can confidently identify, characterize, and handle this compound in a laboratory setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundational step for any research endeavor. The fundamental identifiers and structural representation of this compound are summarized below.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Fluoroanthranilic acid | [5] |

| CAS Number | 825-22-9 | [4][5][6] |

| Molecular Formula | C₇H₆FNO₂ | [4][6][7] |

| Molecular Weight | 155.13 g/mol | [4][6][7] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N)C(=O)O | [4] |

| InChI Key | KUHAYJJXXGBYBW-UHFFFAOYSA-N | [4][8] |

graph "2_Amino_3_fluorobenzoic_acid_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.9,1.2!"]; C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.2,-1.2!"]; O1 [label="O", pos="-2.9,-0.3!"]; O2 [label="O", pos="-2.9,-2.1!"]; F1 [label="F", pos="-0.7,1.2!"]; H1 [label="H", pos="1.5,1.8!"]; // H on N H2 [label="H", pos="0.3,1.8!"]; // H on N H3 [label="H", pos="3.1,-1.2!"]; // H on C3 H4 [label="H", pos="2.0,-3.2!"]; // H on C4 H5 [label="H", pos="-0.7,-3.2!"]; // H on C5 H6 [label="H", pos="-3.8,-2.1!"]; // H on O2// Labels for atoms in the ring C1_label [label="1", pos="0.3,-0.5!"]; C2_label [label="2", pos="1.7,-0.5!"]; C3_label [label="3", pos="2.4,-0.7!"]; C4_label [label="4", pos="1.4,-3!"]; C5_label [label="5", pos="0,-3!"]; C6_label [label="6", pos="-1,-0.7!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N1; C1 -- F1; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; N1 -- H1; N1 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; O2 -- H6; }

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Appearance | White to off-white, beige, or light yellow crystalline powder. | [2][7][9] |

| Melting Point | 182-188 °C. Note: Values in literature vary, with some reporting specific ranges like 182-184°C and others a single point like 188°C. This can be indicative of differences in purity or analytical method. | [3][8] |

| Solubility | Soluble in methanol. Sparingly soluble in water. Its amphoteric nature, possessing both an acidic carboxyl group and a basic amino group, means its aqueous solubility is pH-dependent. | [2][7][10] |

| Storage Conditions | Store at room temperature in a dry, dark place. Keep container tightly sealed to protect from moisture and light. | [2][7][11] |

| Density | ~1.43 - 1.45 g/cm³ | [4] |

| Boiling Point (Predicted) | 325.9 °C at 760 mmHg | |

| Flash Point (Predicted) | 150.9 °C |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the proton spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.

-

Aromatic Region (δ ~6.6-7.8 ppm): Three signals corresponding to the protons on the benzene ring will appear. Their chemical shifts and coupling patterns (multiplicities) are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxyl groups.

-

Amine Protons (δ ~6.0 ppm): The two protons of the -NH₂ group typically appear as a broad singlet.[7][9] The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

-

Carboxylic Acid Proton: The acidic proton of the -COOH group is often very broad and may not be observed, or it may appear far downfield (δ > 10 ppm). Its observation is highly dependent on the solvent used.

-

Reported Data (CDCl₃): δ 7.72 (td, 1H), 7.16 (m, 1H), 6.60 (dt, 1H), 6.00 (br s, 2H).[7][9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[12]

-

N-H Stretch (Amine): Two distinct sharp peaks are typically observed for a primary amine in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[12]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1660-1710 cm⁻¹ indicates the carbonyl group of the carboxylic acid.[3]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1620 cm⁻¹ region are characteristic of the aromatic ring.[3]

-

C-F Stretch: A strong absorption band is expected in the 1200-1300 cm⁻¹ region, corresponding to the carbon-fluorine bond.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

-

Exact Mass: 155.03825660 Da.[4]

-

Application: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula C₇H₆FNO₂ by comparing the experimentally measured mass to the calculated exact mass.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are crucial for determining the melting point, purity, and thermal stability of crystalline solids.

Protocol: Melting Point and Purity Determination by DSC

This protocol describes a standardized method for analyzing this compound using a heat-flux DSC instrument. The principle relies on measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[13]

-

Inert Atmosphere: The experiment is run under a nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures.[13]

-

Hermetically Sealed Pans: Aluminum pans are hermetically sealed to contain the sample, prevent sublimation, and ensure uniform heat transfer.

-

Instrument Calibration: The instrument's temperature and enthalpy scales must be calibrated with certified reference materials (e.g., high-purity indium) to ensure data accuracy and trustworthiness.[14]

-

Heating Rate: A standard heating rate of 10 °C/min is a common choice that provides a good balance between signal resolution and experimental time.[15]

Caption: Workflow for DSC analysis of this compound.

-

Instrument Calibration: Calibrate the DSC temperature and cell constant using a high-purity indium standard according to the manufacturer's protocol.[14]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.[15]

-

Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

-

Reference Preparation: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample pan and the reference pan into their respective positions in the DSC autosampler or cell.

-

Method Programming: Set up the thermal method:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min.[15]

-

Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

-

-

Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.

-

Data Interpretation:

-

The resulting plot will show an endothermic peak where the sample melts.

-

The Melting Point (Tm) is determined from the extrapolated onset temperature of this peak.[16]

-

The area under the peak corresponds to the heat of fusion (ΔHfus) , a measure of the energy required to melt the sample. The sharpness of the peak can be an indicator of purity.

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the dust.[5][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][17]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[5]

-

Ingestion: Rinse mouth and seek immediate medical attention.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][11]

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. This guide has provided a detailed technical overview of its chemical identity, spectroscopic profile, thermal behavior, and safe handling procedures. The experimental protocols, particularly for DSC analysis, are presented to serve as a self-validating system for researchers, ensuring the accurate characterization of this compound. By leveraging this information, scientists and developers can effectively utilize this compound in their research and development endeavors with confidence and safety.

References

- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). A Greatly Improved and Scalable Procedure for the Preparation of this compound. Organic Syntheses, 79, 196.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.

- Sigma-Aldrich. (n.d.). Product Page: this compound.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzoic acid. (Note: This is for a related compound but provides general handling advice for this class of chemicals).

- WorldOfChemicals. (2025). Exploring the Properties and Applications of this compound.

- ChemicalBook. (n.d.). Product Page: this compound CAS#: 825-22-9.

- Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-6-fluorobenzoic acid. (Note: This is for an isomer but provides relevant safety information).

- Mary, Y. S., & Balachandran, V. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337.

- ChemicalBook. (2025). Chemical Safety Data Sheet: methyl 3-amino-2-fluorobenzoate. (Note: This is for a related ester but provides relevant safety advice).

- Supporting Information for an article on benzoic acid synthesis. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586408, this compound.

- BenchChem. (n.d.). Synthesis routes of this compound.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Guidechem. (n.d.). This compound 825-22-9 wiki.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry (DSC).

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336.

- ChemicalBook. (n.d.). 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum.

- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15.

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 459-466.

- ChemicalBook. (2025). This compound | 825-22-9.

- WorldOfChemicals. (n.d.). Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications. (Note: Data for an isomer, used for predicted properties).

- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 4-Amino-2-fluorobenzoic Acid.

- bioRxiv. (2023). Differential Scanning Calorimetry: A suitable methodology to problem the binding properties of BCL-2 inhibitors. bioRxiv.

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).

- Singh, S. K., et al. (2015). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 111-118.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives.

- University of Arizona. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

- SciELO. (n.d.). Fourier-transform infrared spectroscopy and machine learning to predict amino acid content of nine commercial insects.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 7. This compound CAS#: 825-22-9 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 825-22-9 [chemicalbook.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. fishersci.com [fishersci.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. tainstruments.com [tainstruments.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. s4science.at [s4science.at]

- 17. fishersci.com [fishersci.com]

A Guide to the Synthesis of 2-Amino-3-fluorobenzoic Acid from 7-Fluoroisatin: Mechanism, Protocol, and Application

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-3-fluorobenzoic acid, a pivotal intermediate in pharmaceutical development, through the oxidative cleavage of 7-fluoroisatin. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and explain the causal factors behind critical process parameters. This document is intended for researchers, chemists, and professionals in drug discovery and process development who require a robust and high-yield method for accessing this valuable fluorinated anthranilic acid derivative.

Introduction: The Strategic Importance of this compound

This compound (also known as 3-fluoroanthranilic acid) is a highly valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring amino, carboxylic acid, and fluorine moieties on an aromatic ring, provides a versatile scaffold for constructing complex molecules. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, bioavailability, and binding affinity.[2][3]

Consequently, this compound serves as a crucial precursor for a range of therapeutic agents, including anti-inflammatory drugs, potent receptor antagonists, and novel insecticides.[4][5][6] It is also a key intermediate for synthesizing fluoroacridines and other heterocyclic systems of medicinal interest.[4][7][8] The conversion of 7-fluoroisatin via oxidative ring-opening represents one of the most efficient and scalable methods to produce this intermediate with high purity and yield.[4][9]

The Synthetic Pathway: An Overview

The synthesis is a direct, one-step transformation involving the oxidative cleavage of the isatin ring system. The overall reaction is clean, efficient, and utilizes common laboratory reagents, making it highly adaptable for both small-scale research and larger-scale production.

Figure 1: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Chemistry of the Transformation

The conversion of 7-fluoroisatin to this compound is an elegant example of an oxidative cleavage reaction.[10][11] The process is performed in a strong basic medium with hydrogen peroxide acting as the oxidant.

Proposed Reaction Mechanism

The reaction proceeds through several key steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the amide nitrogen (N1) of 7-fluoroisatin by a strong base, typically sodium hydroxide (NaOH). This generates a resonance-stabilized isatin anion.

-

Nucleophilic Attack: In the basic medium, hydrogen peroxide (H₂O₂) forms the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion attacks the electrophilic C2 carbonyl carbon of the isatin anion.

-

Intermediate Formation: The nucleophilic attack results in the formation of a key tetrahedral peroxide intermediate.

-

Ring Cleavage & Rearrangement: This intermediate is unstable and undergoes a rearrangement involving the cleavage of the C2-C3 bond. This step is analogous to a Baeyer-Villiger type oxidation. The cleavage results in the formation of a carboxylate and an isocyanate-like intermediate which rapidly hydrolyzes.

-

Protonation: The reaction mixture, containing the sodium salt of the final product, is acidified. This protonates the carboxylate and amino groups, causing the neutral this compound to precipitate from the solution.[4][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. This compound CAS#: 825-22-9 [m.chemicalbook.com]

- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.irapa.org [journals.irapa.org]

- 12. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 2-Amino-3-fluorobenzoic Acid in Medicinal Chemistry

Abstract

2-Amino-3-fluorobenzoic acid, a fluorinated anthranilic acid derivative, has emerged as a uniquely valuable scaffold in modern medicinal chemistry. Its strategic combination of a nucleophilic amino group, a versatile carboxylic acid handle, and a bio-potentiating fluorine atom provides a powerful toolkit for the synthesis of complex pharmaceutical agents. This technical guide elucidates the multifaceted role of this building block, moving beyond simple recitation of facts to explore the causal relationships behind its utility. We will dissect its physicochemical properties, detail robust synthetic protocols, and analyze its application in the development of high-impact therapeutics, including anti-inflammatory agents and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this compound in their discovery programs.

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. This compound (CAS 825-22-9) is not merely another chemical intermediate; it is a privileged scaffold whose constituent parts each serve a distinct and valuable purpose.[1][2] The anthranilic acid core is a well-established precursor for a multitude of heterocyclic systems, while the strategic placement of a fluorine atom offers profound advantages in modulating metabolic stability, binding affinity, and bioavailability.[3]

The fluorine atom, with its high electronegativity and small van der Waals radius, can serve as a bioisostere for a hydrogen atom, yet its electronic influence can drastically alter the properties of the parent molecule. It can block sites of metabolic oxidation, increase lipophilicity to enhance membrane permeability, and form key hydrogen bonds or dipole interactions within a target protein's binding pocket, often leading to enhanced potency and a superior pharmacokinetic profile.[4] This guide will explore how these intrinsic properties are expertly leveraged in the field.

Physicochemical Properties

A thorough understanding of a building block's fundamental properties is essential for its effective application in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | [5][6] |

| Molecular Weight | 155.13 g/mol | [5][7] |

| Melting Point | 182-184°C[3], 188°C[7] | [3][7] |

| pKa (Predicted) | 4.60 ± 0.10 | [6] |

| Appearance | White to light yellow or beige crystal powder | [3][6] |

| InChIKey | KUHAYJJXXGBYBW-UHFFFAOYSA-N | [5][7] |

| CAS Number | 825-22-9 | [1][6] |

Core Applications in Medicinal Chemistry

The utility of this compound stems from its ability to serve as a versatile precursor to a wide range of biologically active molecules. Its amino and carboxylic acid groups provide orthogonal handles for elaboration, allowing for its incorporation into larger, more complex structures through amide bond formation, cyclization reactions, and metal-catalyzed cross-couplings.

A Gateway to Privileged Heterocycles

Anthranilic acids are renowned intermediates for the synthesis of heterocycles.[3] The presence of the 3-fluoro substituent does not impede these classical transformations but rather enriches the resulting products with the aforementioned benefits of fluorination.

-

Indole Derivatives: this compound is a key intermediate in the synthesis of indole derivatives.[3] This class of compounds is central to numerous therapeutic areas. For instance, it is a precursor for potent and selective thromboxane/prostaglandin endoperoxide receptor antagonists like L-670,596, which have applications in cardiovascular disease.[3]

-

Fluoroacridines: The scaffold is also an important precursor for synthesizing fluoroacridines, which can be further converted into valuable tridentate ligands.[3]

-

Anti-Inflammatory Agents: The anthranilic acid motif is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8] this compound can be used to synthesize fluorinated analogs of these drugs, such as the anti-inflammatory agent Etodolac, potentially enhancing their therapeutic index.[3]

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[4] The design of potent and selective kinase inhibitors often relies on scaffolds that can form specific hydrogen bond interactions within the ATP binding site. The 2-amino-substituted benzoic acid motif is ideal for this purpose.

While direct examples naming this compound in marketed kinase inhibitors are not prevalent in public literature, its structural motifs are highly relevant. For example, recent studies on novel phthalic-based anticancer tyrosine kinase inhibitors have utilized 2-fluorobenzoic acid moieties to engage with the target protein.[9] The logic is clear: the amino group can act as a hydrogen bond donor, the carboxylate (or a derivative thereof) can form additional interactions, and the fluorine atom can enhance binding affinity and block metabolic degradation.[4] The strategic placement of fluorine at the 3-position can influence the conformation of the molecule and provide specific interactions that can enhance selectivity against off-target kinases.

Synthetic Methodologies: A Practical Guide

The accessibility of a building block is paramount to its widespread adoption. Fortunately, this compound can be prepared via robust and scalable synthetic routes. The following protocol is adapted from a well-validated procedure published in Organic Syntheses.[3]

Protocol: Synthesis from 7-Fluoroisatin

This procedure involves the oxidative cleavage of 7-fluoroisatin. The causality behind this choice is the commercial availability of the starting material and the high-yielding, chromatography-free nature of the transformation, making it suitable for large-scale production.

Experimental Workflow Diagram

Sources

- 1. 825-22-9 | this compound [fluoromart.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 825-22-9 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-3-fluorobenzoic Acid: A Strategic Building Block for High-Value Heterocycles

An In-depth Technical Guide for Researchers

Abstract

2-Amino-3-fluorobenzoic acid has emerged as a pivotal starting material in synthetic and medicinal chemistry. Its unique trifunctional nature, combining a nucleophilic amine, a carboxylic acid handle, and a strategically placed fluorine atom, offers a powerful platform for constructing diverse and complex heterocyclic scaffolds. The presence of fluorine is particularly significant, as its incorporation into drug candidates can profoundly enhance metabolic stability, binding affinity, and bioavailability[1][2]. This guide provides an in-depth exploration of the utility of this compound as a precursor for key heterocyclic systems, including quinazolines and acridones. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed, field-proven experimental protocols, and present data to guide researchers in leveraging this versatile building block for drug discovery and development.

Core Characteristics of this compound

This compound (CAS 825-22-9) is a derivative of anthranilic acid, a foundational intermediate for a multitude of synthetic transformations[3]. Its value is underscored by the distinct roles of its three functional groups.

-

The Amino Group (-NH₂): Acts as a potent nucleophile, enabling reactions such as acylation, amidation, and cyclization, which are fundamental to forming heterocyclic rings.

-

The Carboxylic Acid Group (-COOH): Provides a reactive site for esterification, amide bond formation, or can participate directly in cyclization reactions, often via an activated intermediate.

-

The Fluorine Atom (-F): Positioned ortho to the amino group, its strong electron-withdrawing nature modulates the reactivity of the aromatic ring and the pKa of the adjacent amino group. In a pharmaceutical context, the C-F bond is exceptionally stable and can introduce favorable conformational constraints, block metabolic oxidation, and enhance binding interactions with target proteins[2].

| Property | Value | Source |

| CAS Number | 825-22-9 | [4] |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | [5] |

| Appearance | White to beige powder | [3] |

| Melting Point | 182-188 °C | [3][5] |

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[6][7]. The synthesis from anthranilic acids is a classic and highly versatile approach[8].

Synthetic Strategy & Mechanistic Rationale

The most common and robust strategy for converting this compound into 2,3-disubstituted-quinazolin-4(3H)-ones is a two-step sequence[7].

-

Acylation & Cyclization: The amino group is first acylated with an acyl chloride. The acidic conditions or heat then promote an intramolecular condensation between the newly formed amide and the carboxylic acid, eliminating water to form a stable 8-fluoro-2-substituted-4H-benzo[d][3][4]oxazin-4-one intermediate. Pyridine is typically used as a base to scavenge the HCl generated, driving the acylation to completion.

-

Condensation with a Primary Amine: The benzoxazinone intermediate is then subjected to a nucleophilic attack by a primary amine. This opens the oxazinone ring, and subsequent intramolecular cyclization with the elimination of water forms the thermodynamically stable quinazolinone ring system. This modular approach allows for extensive diversity by varying both the acyl chloride (R¹) and the primary amine (R²).

The fluorine atom at the future 8-position of the quinazoline ring can significantly influence the molecule's interaction with biological targets, making this a synthetically valuable route.

General Experimental Workflow for Quinazoline Synthesis

The following diagram outlines the logical flow from the starting material to the final purified product.

Caption: General workflow for the two-part synthesis of quinazolinones.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for anthranilic acid derivatives[7].

Protocol 1: Synthesis of 8-Fluoro-2-methyl-4H-benzo[d][3][4]oxazin-4-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (10.0 g, 64.5 mmol) in pyridine (50 mL).

-

Acylation: Cool the stirred suspension to 0°C using an ice bath. Add acetyl chloride (5.5 mL, 77.4 mmol, 1.2 equiv) dropwise over 20 minutes, ensuring the temperature remains below 10°C.

-

Cyclization: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 115°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Work-up: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride, and dry under vacuum to yield the crude benzoxazinone intermediate. This product is often sufficiently pure for the next step.

Protocol 2: Synthesis of 8-Fluoro-2-methyl-3-phenyl-quinazolin-4(3H)-one

-